molecular formula C7H5ClF2 B1507618 1-Chloro-2,5-difluoro-4-methylbenzene CAS No. 879093-04-6

1-Chloro-2,5-difluoro-4-methylbenzene

Cat. No.: B1507618
CAS No.: 879093-04-6
M. Wt: 162.56 g/mol
InChI Key: NTIQFDUFBNLENP-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-methylbenzene is an organic compound with the molecular formula C7H5ClF2. It is a derivative of benzene, featuring a chlorine atom, two fluorine atoms, and a methyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,5-difluorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of the chlorine atom.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The production process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,5-difluoro-4-methylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions involve the replacement of one of the substituents on the benzene ring with another group. Common reagents for substitution reactions include halogens, nitro groups, and alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of hydrocarbons or alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

1-Chloro-2,5-difluoro-4-methylbenzene is used in various scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It is employed in the study of biological systems and the development of new drugs and therapies.

  • Medicine: The compound is used in the synthesis of pharmaceuticals and as a precursor for the production of active pharmaceutical ingredients (APIs).

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

1-Chloro-2,5-difluoro-4-methylbenzene is similar to other halogenated benzene derivatives, such as 1-bromo-2,5-difluoro-4-methylbenzene and 1-iodo-2,5-difluoro-4-methylbenzene. its unique combination of chlorine and fluorine atoms gives it distinct chemical properties and reactivity compared to these compounds. The presence of the methyl group further enhances its stability and reactivity.

Comparison with Similar Compounds

  • 1-Bromo-2,5-difluoro-4-methylbenzene

  • 1-Iodo-2,5-difluoro-4-methylbenzene

  • 1-Chloro-2,4-difluoro-5-methylbenzene

  • 1-Chloro-2,5-difluoro-3-methylbenzene

Properties

IUPAC Name

1-chloro-2,5-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIQFDUFBNLENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730976
Record name 1-Chloro-2,5-difluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879093-04-6
Record name 1-Chloro-2,5-difluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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